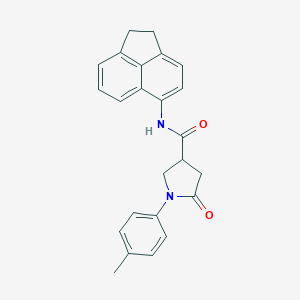
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPC is a pyrrolidine derivative that has been synthesized through a multi-step process involving several chemical reactions. The compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of gene expression, and the reduction of oxidative stress and inflammation. These effects make N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research in the areas of drug discovery and development.
Advantages And Limitations For Lab Experiments
One advantage of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that it can be synthesized in high yields and purity, making it suitable for further research applications. However, one limitation of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including:
1. Further studies on the mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide to better understand its biological activities.
2. Investigation of the potential therapeutic applications of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of cancer and other diseases.
3. Optimization of the synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide to improve its yield and purity.
4. Development of novel derivatives of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide with enhanced biological activities.
5. Evaluation of the safety and toxicity of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in animal models.
In conclusion, N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several chemical reactions, including the reaction of 1,2-dihydroacenaphthylene with 4-methylbenzaldehyde to form the intermediate compound, 1-(4-methylphenyl)-2-(1,2-dihydroacenaphthylen-5-yl)ethanone. This intermediate compound is then reacted with ethyl acetoacetate and ammonium acetate to form N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for further research applications.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These activities make N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research in the areas of drug discovery and development. N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential therapeutic agent for cancer treatment.
properties
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-5-10-19(11-6-15)26-14-18(13-22(26)27)24(28)25-21-12-9-17-8-7-16-3-2-4-20(21)23(16)17/h2-6,9-12,18H,7-8,13-14H2,1H3,(H,25,28) |
InChI Key |
YGWPEJBKPGPPHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)

![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)